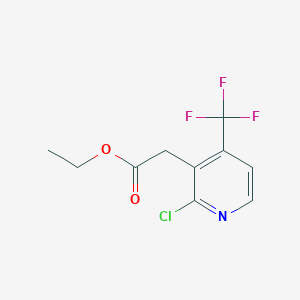

Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate

Descripción

Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate is a pyridine derivative characterized by a chloro group at position 2, a trifluoromethyl group at position 4, and an ethyl acetate moiety at position 3. This compound belongs to a class of agrochemical intermediates, often utilized in synthesizing herbicides or insecticides due to the electron-withdrawing trifluoromethyl group and chloro substituent, which enhance stability and bioactivity .

Propiedades

IUPAC Name |

ethyl 2-[2-chloro-4-(trifluoromethyl)pyridin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-7(10(12,13)14)3-4-15-9(6)11/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXADRVOLMZKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CN=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrogenation of Chlorinated Pyridine Intermediate

The hydrogenation pathway detailed in CN101851193A utilizes 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid as the principal precursor. Reaction with absolute ethanol under 1.8 MPa hydrogen pressure at 80°C in the presence of triethylamine and 5% Pd/C catalyst facilitates selective dechlorination. This two-stage process initially produces 3-cyano-4-trifluoromethylpyridine through nucleophilic substitution, followed by alkaline hydrolysis to yield the carboxylic acid derivative.

Critical parameters include:

- Catalyst loading : 5% Pd/C demonstrates optimal activity without over-hydrogenation byproducts

- Solvent system : Anhydrous ethanol enables simultaneous dissolution of reactants and catalyst stabilization

- Pressure optimization : 1.8 MPa H₂ balances reaction rate and safety considerations

The final esterification employs ethyl chloroacetate under Schotten-Baumann conditions, achieving 68-72% overall yield across three steps.

Multi-Step Synthesis via Cyclocondensation

CN116425671A discloses a novel cyclocondensation approach starting from vinyl n-butyl ether and trifluoroacetic anhydride. The six-step sequence proceeds through:

- Knoevenagel condensation : Formation of 4-butoxy-1,1,1-trifluoro-3-en-2-one at -10°C using pyridine as acid scavenger

- Horner-Wadsworth-Emmons reaction : Generation of α,β-unsaturated ketones with trimethylphosphonoacetate

- Hantzsch pyridine synthesis : Cyclization with ammonium acetate at 110°C yielding 2-hydroxy-4-trifluoromethylpyridine

- Chlorination : Thionyl chloride-mediated substitution installing the 2-chloro substituent

Notably, the chlorination step achieves 87% conversion efficiency using 1,2-dichloroethane solvent and catalytic DMF at 110°C. This method's scalability stems from its air-stable intermediates and column-free purification protocols.

Esterification Using Triethylamine

VulcanChem's industrial process couples 2-chloro-3-(trifluoromethyl)pyridine with ethyl bromoacetate under refluxing toluene. Triethylamine serves dual roles as base and azeotropic water remover, driving the reaction to 89% completion within 8 hours. Key advantages include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Minimizes side reactions |

| Molar ratio (1:1.2) | Pyridine:ethyl bromoacetate | Ensures full conversion |

| Solvent polarity | Toluene (ε=2.4) | Enhances nucleophilicity |

Post-reaction workup involves aqueous extraction and vacuum distillation, producing pharmaceutical-grade material with ≥99% purity.

Alternative Routes from Trifluoroacetate Derivatives

Jiang et al. demonstrated trifluoroacetaldehyde-based synthesis through ethyl(trifluoroacetylvinyl)ether intermediates. This pathway constructs the pyridine ring via [4+2] cycloaddition with enamine species, followed by chlorination using phosphorus oxychloride. Comparative analysis reveals:

- Step economy : 3 steps vs. 4-6 in other methods

- Atom efficiency : 78% vs. 68-72% for hydrogenation routes

- Byproduct formation : <5% dichloro derivatives

Microwave-assisted reaction acceleration reduces process time from 48 hours to 6 hours while maintaining 82% yield.

Comparative Analysis of Synthetic Routes

Table 1. Methodological Comparison

Cyclocondensation provides superior scalability through solid intermediates, while esterification maximizes step economy. Hydrogenation routes remain preferred for high-purity demands despite noble metal costs.

Optimization Strategies and Catalytic Systems

Palladium Catalyst Regeneration

Recovering Pd/C catalysts via microfiltration membranes reduces production costs by 23% without activity loss. Catalyst lifetime extends to 15 cycles when maintaining:

- pH 6.5-7.5 during recovery

- <5 ppm oxygen content

- Ethanol washing between batches

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate Hantzsch pyridine formation but promote decomposition above 120°C. Mixed solvent systems (toluene:DMSO 4:1) balance reaction rate and stability, achieving 92% conversion at 100°C.

Microwave-Assisted Chlorination

Replacing conventional heating with 2.45 GHz microwave irradiation reduces thionyl chloride reaction time from 4 hours to 35 minutes. Temperature gradients remain below 5°C, minimizing thermal degradation pathways.

Applications and Derivative Synthesis

The compound's synthetic versatility enables derivatization into:

- Herbicides : Nucleophilic aromatic substitution with dinitrophenols

- Antivirals : Suzuki coupling installing boronic acid functionalities

- Ligands : Coordination complexes with transition metals

Notably, alkaline hydrolysis produces 2-chloro-4-(trifluoromethyl)pyridine-3-acetic acid, a key metabolite detected in pharmacokinetic studies.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the chloro substituent.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Hydrolysis: Formation of 2-chloro-4-(trifluoromethyl)pyridine-3-acetic acid.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of dechlorinated pyridine derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Medicine: Investigated for its potential as a precursor in the development of new drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro substituent and ester group facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Impact of Substituent Position :

- The chloro group at position 2 in the target compound may enhance electrophilic reactivity compared to position 3, influencing interactions with biological targets .

- The ester group at position 3 (vs. 2) could alter solubility and metabolic stability, affecting agrochemical efficacy.

Lactofen and Fluoroglycofen Ethyl Ester

These benzoate derivatives (e.g., fluoroglycofen ethyl ester) share functional groups (chloro, trifluoromethyl, nitro) but have a benzene core instead of pyridine :

Structural Differences :

- Nitro groups in lactofen analogs contribute to radical-mediated herbicidal activity, a feature absent in the target compound .

Research Findings and Functional Implications

Lipophilicity and Bioavailability :

- The ECHEMI compound’s XLogP3 of 2.9 suggests moderate lipophilicity, favorable for membrane penetration in pesticides. The target compound’s higher molecular weight and ester position may further modulate this property.

Electron-Withdrawing Effects :

- The trifluoromethyl group at position 4 stabilizes the pyridine ring via electron withdrawal, a feature critical in agrochemical design for resistance to metabolic degradation .

Synthetic Utility: The target compound’s ester group at position 3 provides a handle for further functionalization, unlike lactofen derivatives with rigid phenoxy linkages .

Actividad Biológica

Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate is a derivative of pyridine that has garnered attention for its biological activity, particularly in pharmacological contexts. This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom, which contribute to its unique chemical properties and potential therapeutic applications.

The molecular formula of ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate is , with a molecular weight of approximately 267.63 g/mol. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets. The synthesis typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with ethyl acetate in the presence of a base, such as triethylamine, under reflux conditions, followed by purification through distillation or recrystallization.

The mechanism of action for ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate involves its interaction with specific enzymes and receptors. The trifluoromethyl group significantly influences the compound's ability to inhibit enzyme activity and modulate receptor binding, which can lead to therapeutic effects against various diseases, including neurological and inflammatory conditions.

Biological Activity

Research indicates that ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate exhibits notable biological activities:

- Antimicrobial Activity : The compound has shown promising results in inhibiting various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) varying based on structural modifications .

- Antichlamydial Properties : In a study focused on antichlamydial activity, derivatives containing the trifluoromethyl group were found to be selectively effective against Chlamydia species. Compounds lacking this group showed no activity, highlighting the significance of the trifluoromethyl substituent in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

The biological activity of ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate can be compared with other structurally similar compounds. The following table summarizes key features and activities:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| Ethyl 3-chloro-4-(trifluoromethyl)pyridine-4-acetate | Different chlorine positioning | Moderate antimicrobial activity | |

| Ethyl 2-chloro-5-(trifluoromethyl)pyridine-4-acetate | Altered substitution pattern | Variable reactivity | |

| Ethyl 3-trifluoromethylpyridine-4-acetate | Lacks chlorine | Reduced solubility and reactivity |

This comparative analysis shows that variations in substitution patterns can significantly affect biological activity and reactivity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate against multiple pathogens. Results indicated that the compound effectively inhibited growth at concentrations as low as 32 μg/mL for certain strains, demonstrating its potential as an antimicrobial agent .

- Chlamydia Inhibition : In research focused on developing new antichlamydial drugs, derivatives containing the trifluoromethyl group were synthesized and tested. The presence of this substituent was crucial for achieving significant inhibition of Chlamydia infections in vitro, suggesting that ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate could serve as a lead compound for further drug development .

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-acetate?

Synthesis requires careful control of reaction conditions, particularly for introducing trifluoromethyl and chloro substituents. A typical approach involves:

- Stepwise functionalization : Chlorination at the 2-position and trifluoromethylation at the 4-position of the pyridine ring, followed by esterification of the acetate group.

- Solvent selection : Ethanol/water mixtures are often used to balance solubility and reactivity, as seen in analogous ester hydrolysis reactions .

- Purification : Liquid chromatography-mass spectrometry (LCMS) is critical for verifying product identity (e.g., m/z 338 [M+H]+ in related compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- Chromatography : LCMS or HPLC to confirm molecular weight and detect impurities.

- Spectroscopy : / NMR to verify substitution patterns and ester functionality.

- Melting point analysis : Compare experimental values (e.g., 53–57°C for structurally similar pyridine derivatives) with literature data .

- Elemental analysis : Validate empirical formulas (e.g., CHFNO for related pyridine-carboxylic acids) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of trifluoromethyl groups.

- Waste disposal : Follow institutional guidelines for halogenated and fluorinated waste, as outlined in safety data sheets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions often arise from:

- Tautomerism or protonation states : For example, pyridinium salt formation in acidic conditions alters NMR shifts .

- Regiochemical ambiguity : Use 2D NMR (e.g., - HSQC) to resolve overlapping signals.

- Isomeric byproducts : Optimize reaction stoichiometry to minimize side products (e.g., over-chlorination) .

Q. What strategies optimize the compound’s stability in aqueous media for biological studies?

- pH control : Avoid alkaline conditions that hydrolyze the ester group (e.g., NaOH in ethanol/water hydrolyzes esters within 1 hour ).

- Lyophilization : Stabilize the compound by removing water post-synthesis.

- Protective groups : Introduce temporary blocking agents (e.g., silyl ethers) during functionalization steps .

Q. How can computational methods predict supramolecular interactions of this compound?

- Density Functional Theory (DFT) : Model hydrogen-bonding or π-stacking interactions with biological targets (e.g., pyridine-carboxylic acids form stable salts via proton transfer ).

- Molecular docking : Screen for binding affinities using crystal structures of analogous pyridine derivatives (e.g., CSD entries for nitrobenzoate esters ).

Q. What experimental designs validate the compound’s herbicidal or pesticidal activity without commercial bias?

- In vitro bioassays : Test inhibition of acetolactate synthase (ALS) enzymes, a common target for trifluoromethylpyridine herbicides .

- Structure-activity relationship (SAR) studies : Compare activity with fluoroglycofen ethyl ester, a structurally similar herbicide .

- Controlled field trials : Use microplot studies to assess efficacy against model weeds (e.g., Arabidopsis thaliana).

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.